4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide
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Overview
Description
4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide is a chemical compound with the molecular formula C15H14N6O and a molecular weight of 294.32 g/mol This compound is known for its unique structure, which includes a tetrazole ring and a benzohydrazide moiety
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with many enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
It’s known that tetrazoles can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Tetrazole derivatives are known to affect a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .
Pharmacokinetics
It’s known that tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound might have good bioavailability.
Result of Action
It’s known that tetrazole derivatives have a wide range of biological activities .
Action Environment
It’s known that the planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide typically involves the reaction of 4-cyanobenzohydrazide with phenyl azide under specific conditions. One common method includes dissolving sodium azide and ammonium chloride in anhydrous dimethylformamide (DMF) and stirring the solution at room temperature for 30 minutes. Subsequently, 4-cyanobenzohydrazide is added, and the mixture is refluxed at 120°C for 18-20 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring and benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Comparison with Similar Compounds
Similar Compounds
5-phenyl-2H-tetrazole: Shares the tetrazole ring but lacks the benzohydrazide moiety.
Benzohydrazide: Contains the benzohydrazide group but lacks the tetrazole ring.
Uniqueness
4-[(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)methyl]benzohydrazide is unique due to the combination of the tetrazole ring and benzohydrazide moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its individual components .
Properties
IUPAC Name |
4-[(5-phenyltetrazol-2-yl)methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c16-17-15(22)13-8-6-11(7-9-13)10-21-19-14(18-20-21)12-4-2-1-3-5-12/h1-9H,10,16H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPZYZRNNCUOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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